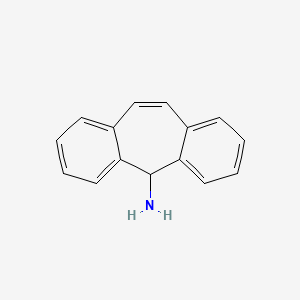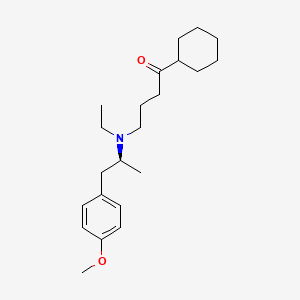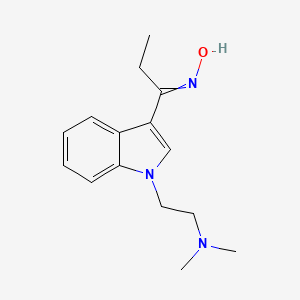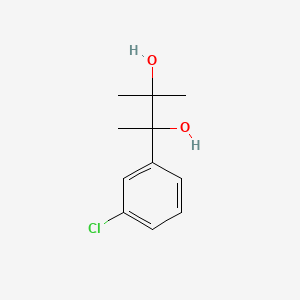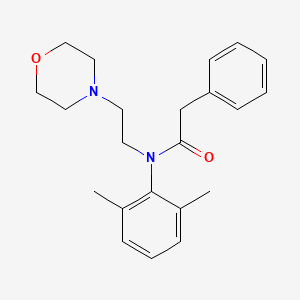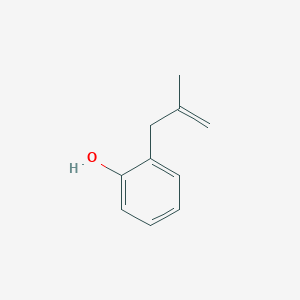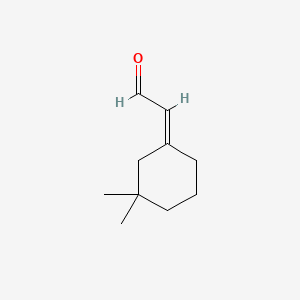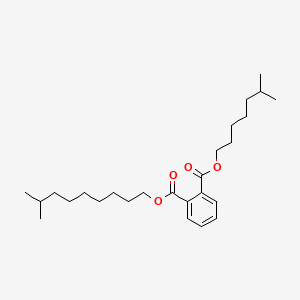![molecular formula C7H16N2O B1616527 N-[3-(dimethylamino)propyl]acetamide CAS No. 3197-19-1](/img/structure/B1616527.png)
N-[3-(dimethylamino)propyl]acetamide
概要
説明
N-[3-(dimethylamino)propyl]acetamide is a chemical compound with the CAS Number: 3197-19-1 and a molecular weight of 144.22 . It is typically a colorless to orange liquid .
Synthesis Analysis
The synthesis of N-[3-(dimethylamino)propyl]acetamide can be achieved through the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine . A high catalytic activity of lead acetate has been determined in this reaction . The addition of small amounts of lead acetate leads to an increase in the amidation reaction rate, even for esters with a high steric factor .Molecular Structure Analysis
The molecular structure of N-[3-(dimethylamino)propyl]acetamide is represented by the linear formula C7H16N2O . The InChI code for this compound is 1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) .Chemical Reactions Analysis
The amidation process of N-[3-(dimethylamino)propyl]acetamide is traditionally carried out in the presence of basic catalysts such as alkaline hydroxides and methylates . This reaction can also be catalyzed by super-basic catalysts, metals and metal–organic compounds, derivatives of organic acids, salts (especially metal chlorides), and enzymes .Physical And Chemical Properties Analysis
N-[3-(dimethylamino)propyl]acetamide is a colorless to orange liquid . It has a molecular weight of 144.22 and is stored at a temperature of +4°C .科学的研究の応用
Catalysis in Polymer Synthesis
N-[3-(dimethylamino)propyl]acetamide: is utilized as a catalyst in the synthesis of polyurethane foams. These foams benefit from improved physical properties due to the catalytic action of the compound, which facilitates the polymerization process .
Sodium Channel Blockers
In pharmacology, this compound has been identified as a potential sodium channel blocker. Sodium channel blockers are important in the treatment of cardiac arrhythmias and in pain management .
Surfactants and Blowing Agents
The compound’s derivatives, specifically fatty acid dimethylaminopropyl amides (FADMAPA), are used as surfactants and blowing agents. Surfactants are key in reducing surface tension in liquids, while blowing agents are essential in creating cellular structures in foams .
Lead Acetate Catalysis
N-[3-(dimethylamino)propyl]acetamide: is involved in lead acetate catalyzed reactions. This application is particularly relevant in solvent-free synthesis processes, where the compound acts as an amide in the presence of lead acetate, enhancing the reaction rate even with sterically hindered esters .
Material Science Applications
In material science, the compound is used in various research applications, including the development of new materials with unique properties. Its role can range from a reagent in synthesis to a component in material composites .
Life Science Research
The compound finds applications in life science research, where it may be used in the study of cellular processes, drug delivery systems, and as a building block for more complex biological molecules .
Safety And Hazards
将来の方向性
N-[3-(dimethylamino)propyl]acetamide has potential applications in various fields. For instance, fatty acid dimethylaminopropyl amides (FADMAPA) are used as blowing agents and surfactants, while short-chain amides (for example, N-[3-(dimethylamino)propyl]acetamide (DMAPAA)) are used as sodium channel blockers and catalysts in the synthesis of polyurethane foams with improved physical properties .
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLICMMXIJECIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325152 | |
| Record name | N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]acetamide | |
CAS RN |
3197-19-1 | |
| Record name | 3197-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


